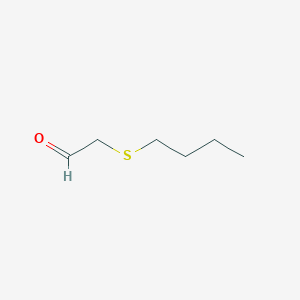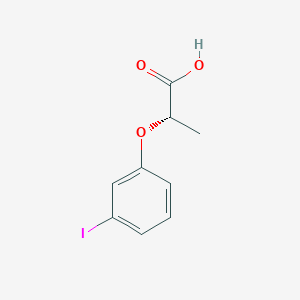
(2S)-2-(3-Iodophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-Iodophenoxy)propanoic acid: is an organic compound characterized by the presence of an iodophenoxy group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Iodophenoxy)propanoic acid typically involves the iodination of a phenoxypropanoic acid precursor. One common method includes the reaction of 3-iodophenol with (S)-2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(3-Iodophenoxy)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
(2S)-2-(3-Iodophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-(3-Iodophenoxy)propanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The phenoxy group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(4-Iodophenoxy)propanoic acid: Similar structure but with the iodine atom at the para position.
(2S)-2-(3-Bromophenoxy)propanoic acid: Bromine instead of iodine.
(2S)-2-(3-Chlorophenoxy)propanoic acid: Chlorine instead of iodine.
Uniqueness
(2S)-2-(3-Iodophenoxy)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and polarizability can enhance halogen bonding interactions, making this compound particularly interesting for applications requiring strong and specific molecular interactions.
Propriétés
Numéro CAS |
10442-45-2 |
|---|---|
Formule moléculaire |
C9H9IO3 |
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
(2S)-2-(3-iodophenoxy)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
ZVSVOTPWXYCJTP-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)OC1=CC(=CC=C1)I |
SMILES canonique |
CC(C(=O)O)OC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



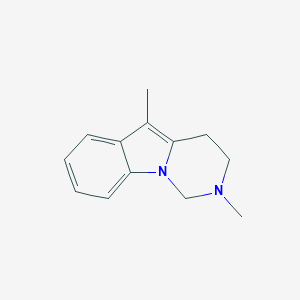

![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)
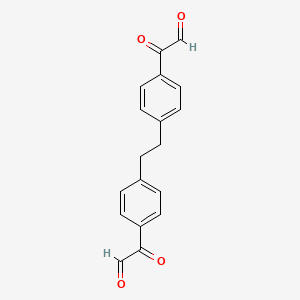
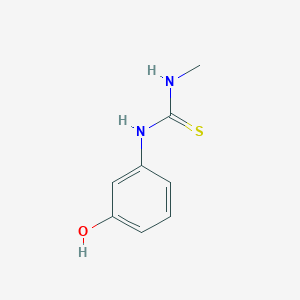
![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)
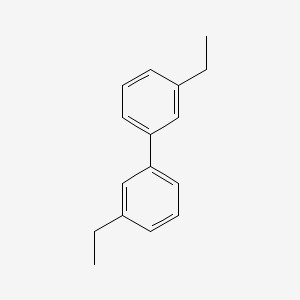
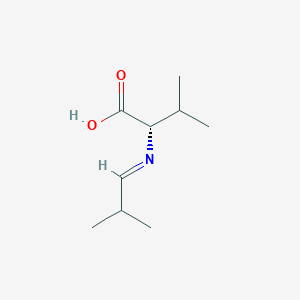


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
